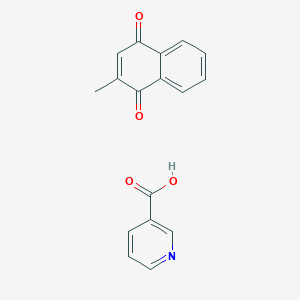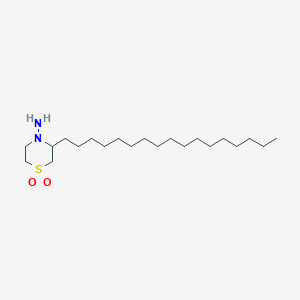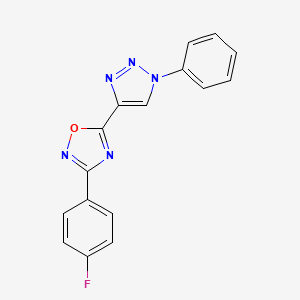![molecular formula C16H26N4O2S2 B12613951 3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione CAS No. 648440-54-4](/img/structure/B12613951.png)
3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the dodecyl chain and the sulfanylidene group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione has several scientific research applications:
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Its unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The sulfanylidene group may also play a role in the compound’s reactivity, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A simpler oxadiazole derivative with similar reactivity but fewer functional groups.
1,3,4-Oxadiazole: Another isomer of oxadiazole with different chemical properties and applications.
5-(4-nitrofurazan-3-yl)-1,2,4-oxadiazole:
Uniqueness
3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione is unique due to its combination of the oxadiazole ring, dodecyl chain, and sulfanylidene group. This combination provides a balance of stability, reactivity, and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
648440-54-4 |
|---|---|
Molecular Formula |
C16H26N4O2S2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione |
InChI |
InChI=1S/C16H26N4O2S2/c23-15-17-13(19-21-15)11-9-7-5-3-1-2-4-6-8-10-12-14-18-16(24)22-20-14/h1-12H2,(H,17,19,23)(H,18,20,24) |
InChI Key |
DGWWTECCBWIVKF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC1=NC(=S)ON1)CCCCCC2=NC(=S)ON2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)


![(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide](/img/structure/B12613907.png)

![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)

![{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol](/img/structure/B12613919.png)
![1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B12613932.png)


![5,5'-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2'-bipyridine](/img/structure/B12613965.png)
